molecular formula C15H20N4O3 B2860453 2-(2-methoxyethoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isonicotinamide CAS No. 2034491-94-4

2-(2-methoxyethoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isonicotinamide

Cat. No. B2860453
CAS RN: 2034491-94-4
M. Wt: 304.35
InChI Key: YQTZCLLJJRCVNS-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isonicotinamide, also known as MI-2, is a small molecule inhibitor of the MDM2-p53 interaction. This molecule has garnered significant attention in the scientific community due to its potential as a therapeutic agent for various types of cancer. In

Scientific Research Applications

Antimicrobial Activity

Imidazolidine derivatives of isonicotinamide have been synthesized and demonstrated significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Echerichia coli, fungal strains like Candida Albicans, and anti-tubercular activity against Mycobacterium tuberculosis. These compounds' structures were established using elemental analysis, IR, 1 H NMR, and Mass Spectral data, suggesting their potential in developing new antimicrobial agents (Patel, Paliwal, & Bhandari, 2017).

Cancer Research

Another study focused on a novel small-molecule survivin suppressant, demonstrating potent antitumor activity in mice bearing human hormone-refractory prostate carcinoma cell lines. The research highlighted the carrier-mediated uptake of the compound into various cancer cells, including lung cancer and malignant melanoma cells, suggesting its potential in targeted cancer therapy (Minematsu et al., 2009).

Dye-Sensitized Solar Cells

New imidazolium-based oligomers were synthesized and studied as electrolytes for dye-sensitized solar cells (DSSCs), showcasing the oligomers' ability to replace conventional ionic liquid-type electrolytes. This research indicates the role of imidazole derivatives in enhancing renewable energy technologies (Seo et al., 2010).

Gene Delivery

A study reported the synthesis and characterization of a new methacrylate derivative monomer bearing an hydrolyzable side chain terminated by an imidazole group for gene delivery applications. The copolymerization of this monomer was explored, suggesting its use in developing efficient gene delivery systems (Véron et al., 2004).

Antisecretory and Cytoprotective Activities

Imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives were synthesized and tested for their histamine H2-receptor antagonist, gastric antisecretory, and antiulcer activities. This research opens avenues for new treatments in gastrointestinal disorders (Katsura et al., 1992).

properties

IUPAC Name

2-(2-methoxyethoxy)-N-[2-(2-methylimidazol-1-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-12-16-5-7-19(12)8-6-18-15(20)13-3-4-17-14(11-13)22-10-9-21-2/h3-5,7,11H,6,8-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTZCLLJJRCVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C2=CC(=NC=C2)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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